Cas no 773869-37-7 ((5-nitrothiophen-3-yl)methanol)
(5-nitrothiophen-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenemethanol,5-nitro-
- 3-Thiophenemethanol, 5-nitro- (9CI)
- (5-nitrothiophen-3-yl)methanol
- EN300-2500763
- SCHEMBL693608
- 773869-37-7
-
- MDL: MFCD06202844
- Inchi: 1S/C5H5NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2
- InChI Key: MEFGIBFSOQRRAZ-UHFFFAOYSA-N
- SMILES: S1C=C(CO)C=C1[N+](=O)[O-]
Computed Properties
- Exact Mass: 158.999
- Monoisotopic Mass: 158.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.3A^2
- XLogP3: 0.9
(5-nitrothiophen-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2500763-0.05g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 0.05g |
$202.0 | 2024-06-19 | |
| Enamine | EN300-2500763-0.1g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 0.1g |
$301.0 | 2024-06-19 | |
| Enamine | EN300-2500763-0.25g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 0.25g |
$431.0 | 2024-06-19 | |
| Enamine | EN300-2500763-0.5g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 0.5g |
$679.0 | 2024-06-19 | |
| Enamine | EN300-2500763-1.0g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 1.0g |
$871.0 | 2024-06-19 | |
| Enamine | EN300-2500763-2.5g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 2.5g |
$1707.0 | 2024-06-19 | |
| Enamine | EN300-2500763-5.0g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 5.0g |
$2525.0 | 2024-06-19 | |
| Enamine | EN300-2500763-10.0g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 10.0g |
$3746.0 | 2024-06-19 | |
| Enamine | EN300-2500763-1g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 1g |
$871.0 | 2023-09-15 | |
| Enamine | EN300-2500763-5g |
(5-nitrothiophen-3-yl)methanol |
773869-37-7 | 95% | 5g |
$2525.0 | 2023-09-15 |
(5-nitrothiophen-3-yl)methanol Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on (5-nitrothiophen-3-yl)methanol
Recent Advances in the Application of (5-nitrothiophen-3-yl)methanol (CAS: 773869-37-7) in Chemical Biology and Pharmaceutical Research
The compound (5-nitrothiophen-3-yl)methanol (CAS: 773869-37-7) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic nitroaromatic alcohol has demonstrated significant potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. Recent studies have focused on its unique chemical properties, including its electron-deficient aromatic system and the versatile reactivity of both its nitro and hydroxyl functional groups.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship of (5-nitrothiophen-3-yl)methanol derivatives against multidrug-resistant bacterial strains. The compound showed remarkable inhibitory activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) in the range of 2-8 μg/mL. The presence of the nitro group at the 5-position was found to be crucial for maintaining antibacterial efficacy, while modifications to the hydroxymethyl group allowed for optimization of pharmacokinetic properties.
Another significant application has been in the field of anticancer drug development. A recent Nature Communications paper (2024) reported that (5-nitrothiophen-3-yl)methanol derivatives can act as potent inhibitors of protein-protein interactions involved in cancer cell survival pathways. The compound's ability to form hydrogen bonds through its hydroxyl group while maintaining π-π stacking interactions via its aromatic system makes it particularly effective in disrupting oncogenic protein complexes.
The synthetic versatility of 773869-37-7 has also been highlighted in several methodological studies. A 2024 Organic Letters publication demonstrated its utility as a building block for the construction of more complex heterocyclic systems through [3+2] cycloaddition reactions. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitutions, allowing for efficient derivatization at the 2-position of the thiophene ring.
From a pharmacological perspective, recent ADMET studies have shown that (5-nitrothiophen-3-yl)methanol derivatives generally exhibit favorable drug-like properties, with moderate to good metabolic stability and acceptable oral bioavailability in preclinical models. However, researchers note that careful optimization of the nitro group's redox potential may be necessary to minimize potential toxicity concerns in certain therapeutic applications.
Looking forward, the unique combination of synthetic accessibility and biological activity makes (5-nitrothiophen-3-yl)methanol an attractive scaffold for further drug discovery efforts. Current research directions include its application in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design, leveraging the reactivity of both its nitro and hydroxyl functionalities.
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